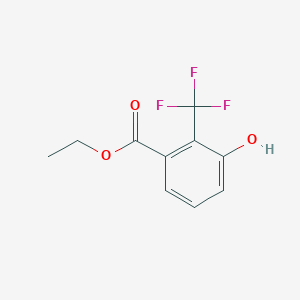

Ethyl 3-hydroxy-2-(trifluoromethyl)benzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 3-hydroxy-2-(trifluoromethyl)benzoate is an organic compound with the molecular formula C10H9F3O3 and a molecular weight of 234.17 g/mol It is a derivative of benzoic acid, characterized by the presence of a trifluoromethyl group and a hydroxy group on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-hydroxy-2-(trifluoromethyl)benzoate can be synthesized through several methods. One common approach involves the esterification of 3-hydroxy-2-(trifluoromethyl)benzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions, where the mixture is heated to boiling and the vapors are condensed back into the liquid phase .

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, is becoming increasingly popular in industrial production .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-hydroxy-2-(trifluoromethyl)benzoate undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a carbonyl group, resulting in the formation of 3-oxo-2-(trifluoromethyl)benzoic acid derivatives.

Reduction: The ester group can be reduced to form the corresponding alcohol, ethyl 3-hydroxy-2-(trifluoromethyl)benzyl alcohol.

Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products Formed

The major products formed from these reactions include various substituted benzoates, benzyl alcohols, and benzoic acid derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Ethyl 3-hydroxy-2-(trifluoromethyl)benzoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 3-hydroxy-2-(trifluoromethyl)benzoate and its derivatives involves interactions with various molecular targets and pathways. The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of molecules, which can improve their bioavailability and efficacy. Additionally, the hydroxy group can participate in hydrogen bonding interactions, influencing the compound’s binding affinity to biological targets .

Comparison with Similar Compounds

Ethyl 3-hydroxy-2-(trifluoromethyl)benzoate can be compared with other similar compounds, such as:

Ethyl 3-hydroxybenzoate: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.

Ethyl 2-hydroxy-3-(trifluoromethyl)benzoate: The position of the hydroxy and trifluoromethyl groups is reversed, leading to variations in reactivity and applications.

Ethyl 3-hydroxy-4-(trifluoromethyl)benzoate: The trifluoromethyl group is located at the para position relative to the hydroxy group, which can affect the compound’s electronic properties and reactivity.

Biological Activity

Ethyl 3-hydroxy-2-(trifluoromethyl)benzoate is an organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Structural Characteristics

This compound is characterized by the following structural elements:

- Trifluoromethyl Group : This group significantly influences the compound's lipophilicity and reactivity, enhancing its interaction with biological targets such as enzymes and receptors.

- Hydroxyl Group : The presence of a hydroxyl group contributes to the compound's potential as a pharmaceutical scaffold.

The molecular formula for this compound is C11H10F3O3, and its unique electronic properties are critical for its biological activity.

The trifluoromethyl group enhances the compound's binding affinity to various biological targets, which can lead to improved therapeutic effects compared to non-fluorinated analogs. The modifications in electronic distribution due to the trifluoromethyl group allow for better interactions with enzymes and receptors, potentially leading to increased efficacy in drug development .

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity against a range of pathogens. A study demonstrated that compounds with similar structures showed significant inhibition against various bacterial strains, suggesting potential applications in treating infections .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies have shown that it can inhibit the growth of cancer cell lines, including HepG2 (liver cancer) and A549 (lung cancer) cells. The introduction of the trifluoromethyl group has been linked to enhanced potency against these cell lines compared to non-fluorinated counterparts .

Case Studies

- Inhibition of Enzymatic Activity : A study focused on the compound's ability to inhibit specific enzymes involved in cancer progression. The results indicated a significant reduction in enzyme activity, suggesting that this compound could be developed as a therapeutic agent targeting these pathways .

- Structure-Activity Relationship (SAR) : Research into the SAR of related compounds has shown that modifications at the hydroxyl and trifluoromethyl positions can dramatically alter biological activity. Compounds with optimized substitutions demonstrated increased potency against targeted cancer cell lines .

Synthesis Methods

Several synthetic routes have been developed for this compound, including:

Properties

Molecular Formula |

C10H9F3O3 |

|---|---|

Molecular Weight |

234.17 g/mol |

IUPAC Name |

ethyl 3-hydroxy-2-(trifluoromethyl)benzoate |

InChI |

InChI=1S/C10H9F3O3/c1-2-16-9(15)6-4-3-5-7(14)8(6)10(11,12)13/h3-5,14H,2H2,1H3 |

InChI Key |

YNLIHZCVZPHZMI-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(C(=CC=C1)O)C(F)(F)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.